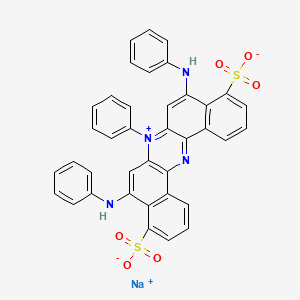
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its phenazinium core, which is substituted with phenyl and phenylamino groups, as well as disulfo groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt typically involves multi-step organic reactions. The process begins with the formation of the phenazinium core, followed by the introduction of phenyl and phenylamino groups through electrophilic aromatic substitution reactions. The disulfo groups are then introduced via sulfonation reactions under controlled conditions. The final step involves the formation of the inner salt and monosodium salt through neutralization reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazinium core to its corresponding dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro forms of the compound, and various substituted phenazinium derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. It also interacts with microbial cell membranes, causing disruption and leading to antimicrobial effects. The specific pathways involved include oxidative stress induction and inhibition of key metabolic enzymes.
類似化合物との比較
Similar Compounds
Dibenzo(a,j)phenazinium: Lacks the phenyl and phenylamino substitutions.
Phenazinium derivatives: Various derivatives with different substituents on the phenazinium core.
Sulfonated phenazinium compounds: Compounds with sulfo groups but different core structures.
Uniqueness
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt is unique due to its specific combination of phenyl, phenylamino, and disulfo groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
72379-52-3 |
|---|---|
分子式 |
C38H25N4NaO6S2 |
分子量 |
720.8 g/mol |
IUPAC名 |
sodium;10,16-dianilino-13-phenyl-2-aza-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-8,18-disulfonate |
InChI |
InChI=1S/C38H26N4O6S2.Na/c43-49(44,45)33-20-10-18-27-35(33)29(39-24-12-4-1-5-13-24)22-31-37(27)41-38-28-19-11-21-34(50(46,47)48)36(28)30(40-25-14-6-2-7-15-25)23-32(38)42(31)26-16-8-3-9-17-26;/h1-23H,(H3,39,40,43,44,45,46,47,48);/q;+1/p-1 |
InChIキー |
CPVWHNNASBZXKB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=CC=C4)S(=O)(=O)[O-])N=C5C6=C(C(=CC=C6)S(=O)(=O)[O-])C(=CC5=[N+]3C7=CC=CC=C7)NC8=CC=CC=C8.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















